Suc-Ala-Ile-Pro-Phe-pNA, also known by its chemical name N-succinyl-L-alanylleucyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate widely used in biochemical research. This compound serves as a substrate for various proteolytic enzymes, making it valuable in studies involving enzyme kinetics and drug discovery. Its molecular formula is CHNO, and it has a molecular weight of approximately 666.73 g/mol .
Suc-Ala-Ile-Pro-Phe-pNA is classified as a peptide substrate and falls under the category of enzyme substrates. It is primarily utilized in research settings to study the activity of serine proteases, including alpha-chymotrypsin and cathepsin G. The compound is commercially available from various suppliers, ensuring accessibility for scientific applications .
The synthesis of Suc-Ala-Ile-Pro-Phe-pNA involves a stepwise process of amino acid coupling to form the peptide chain, followed by the attachment of the p-nitroanilide group. The synthesis typically begins with the protection of amino groups using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
The protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base such as N-methylmorpholine. After assembling the peptide chain, the protecting groups are removed, and the p-nitroanilide group is attached using reagents like p-nitrophenyl chloroformate .
The molecular structure of Suc-Ala-Ile-Pro-Phe-pNA consists of a succinyl group attached to a sequence of four amino acids: alanine, isoleucine, proline, and phenylalanine, followed by a p-nitroanilide moiety. The structural arrangement allows for specific interactions with target enzymes.
The compound's structural integrity is confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, which ensure high purity levels (≥ 99%) .
Suc-Ala-Ile-Pro-Phe-pNA primarily undergoes hydrolysis reactions when acted upon by proteases. The hydrolysis of the peptide bond results in the release of p-nitroaniline, which can be quantified spectrophotometrically due to its characteristic yellow color under alkaline conditions.
The enzymatic hydrolysis typically occurs in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C). The major product formed from this reaction is p-nitroaniline, which can be measured at an absorbance wavelength of 400-410 nm .
The mechanism of action for Suc-Ala-Ile-Pro-Phe-pNA involves its interaction with various serine proteases. The compound fits into the active site of these enzymes, leading to cleavage at specific peptide bonds.
Upon hydrolysis by enzymes like alpha-chymotrypsin and cathepsin G, Suc-Ala-Ile-Pro-Phe-pNA releases p-nitroaniline. This reaction not only facilitates enzyme activity assays but also provides insights into enzyme kinetics and specificity .
Suc-Ala-Ile-Pro-Phe-pNA exhibits stability under physiological conditions but is susceptible to hydrolysis by serine proteases. Its reactivity profile makes it an excellent substrate for studying enzyme mechanisms and kinetics.
Suc-Ala-Ile-Pro-Phe-pNA is utilized in various scientific applications:
Chromogenic pNA substrates operate on a straightforward yet powerful principle: enzymatic hydrolysis liberates the p-nitroaniline group, which undergoes a detectable spectral shift. For Suc-Ala-Ile-Pro-Phe-pNA, cleavage occurs at the C-terminal side of phenylalanine (Phe), releasing the yellow p-nitroaniline chromophore. This reaction enables continuous monitoring of protease activity without secondary detection systems, making it indispensable for:
The reliability of pNA substrates stems from the stoichiometric relationship between reaction velocity and absorbance change (ε ≈ 8,800–10,000 M−1cm−1 at 405 nm). This allows precise quantification of even trace protease activity (detection limits ~0.1 μg/mL) in complex biological matrices [1] [9].
Table 1: Structural and Functional Components of Suc-Ala-Ile-Pro-Phe-pNA
Component | Chemical Role | Functional Significance |
---|---|---|
Succinyl (Suc) | N-terminal blocking group | Prevents nonspecific N-terminal degradation; enhances solubility |
Ala-Ile-Pro-Phe | Tetra-peptide recognition sequence | Dictates specificity for proteases with S1/S2 hydrophobic pockets (e.g., chymotrypsin-like) |
Proline (Position 3) | Imidic acid residue | Introduces structural rigidity; targets proline-specific proteases or exosites |
p-Nitroanilide (pNA) | Chromogenic leaving group | Quantifiable hydrolysis product (λmax = 405–410 nm) |
The sequence Ala-Ile-Pro-Phe in Suc-Ala-Ile-Pro-Phe-pNA is engineered to exploit key protease-substrate interactions. The phenylalanine (Phe) at the P1 position provides primary specificity for enzymes with hydrophobic S1 binding pockets, such as chymotrypsin-like serine proteases. Isoleucine (Ile) at P2 contributes secondary hydrophobic interactions, stabilizing substrate binding. Proline at P3 imposes conformational restraint, potentially reducing peptide flexibility and enhancing selectivity for proteases sensitive to proline-directed cleavage (e.g., certain prolyl oligopeptidases) [1] [7].
Biophysical studies of analogous substrates indicate that the Pro-Phe bond adopts a trans-configuration, positioning the scissile Phe-pNA bond optimally within the protease catalytic triad. Upon acylation of the active-site serine, the pNA moiety is expelled, generating a detectable signal. The kinetic parameters (Km, kcat) derived from this substrate thus reflect both binding affinity and catalytic efficiency for target proteases. For example, glycosylation studies of serine proteases using similar pNA substrates demonstrate that modulating protein dynamics (e.g., via glycosylation) directly impacts kcat due to altered conformational flexibility in the active site [7].
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